![molecular formula C8H17ClO2 B3054496 4-(4-Chlorobutoxy)butan-1-OL CAS No. 60767-73-9](/img/structure/B3054496.png)
4-(4-Chlorobutoxy)butan-1-OL
Overview
Description
4-(4-Chlorobutoxy)butan-1-ol is a chemical compound with the CAS Number: 60767-73-9 . It has a molecular weight of 180.67 and its IUPAC name is 4-(4-chlorobutoxy)-1-butanol .
Molecular Structure Analysis
The molecular formula of 4-(4-Chlorobutoxy)butan-1-ol is C8H17ClO2 . Its exact mass is 180.09200 . The InChI key is CXKCWCNIXHOQKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorobutoxy)butan-1-ol are as follows: It has a molecular weight of 180.67200 . The exact mass is 180.09200 . The LogP value is 1.79450 , which indicates its lipophilicity.Scientific Research Applications
Analogs and Derivatives in Anti-inflammatory Research
A study conducted by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one for their anti-inflammatory activity. These compounds, possessing a small lipophilic group and a butan-2-one side chain, demonstrated significant activity. This suggests potential applications of similar structural analogs, like 4-(4-Chlorobutoxy)butan-1-OL, in developing anti-inflammatory agents (Goudie et al., 1978).
Catalytic Properties in Chemical Reactions
Research by Arsalane et al. (1996) on AgZr2(PO4)3 highlighted its catalytic properties in butan-2-ol conversion, producing methyl ethyl ketone and butenes. This study indicates the potential role of 4-(4-Chlorobutoxy)butan-1-OL in similar catalytic processes, given its structural similarity (Arsalane et al., 1996).
Kinetics and Optical Activity in Chemical Reactions
A kinetic study by Herlihy (1984) on butanediols in aqueous perchloric acid, including butan-2-ol, provides insight into the rate of loss of optical activity and the effect of hydroxyl group substitution. This research could be relevant for understanding the behavior of 4-(4-Chlorobutoxy)butan-1-OL under similar conditions (Herlihy, 1984).
Asymmetric Synthesis Applications
Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, demonstrating the potential for creating optically active compounds. This methodology could be applicable to the synthesis of 4-(4-Chlorobutoxy)butan-1-OL derivatives for use in chiral synthesis and stereoselective reactions (Mattei et al., 2011).
properties
IUPAC Name |
4-(4-chlorobutoxy)butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCWCNIXHOQKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCCl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546932 | |
Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobutoxy)butan-1-OL | |
CAS RN |
60767-73-9 | |
Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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